molecular formula C20H41NO4 B3044064 N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae) CAS No. 475995-69-8

N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Cat. No.: B3044064
CAS No.: 475995-69-8
M. Wt: 359.5 g/mol
InChI Key: SZUJJDLBXJCDNT-UHFFFAOYSA-N
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Description

N-acetoyl 4-hydroxysphinganine (CAS: 475995-69-8) is a sphingolipid derivative found in Saccharomyces cerevisiae (budding yeast). Its molecular formula is C₂₀H₄₁NO₄, with a molar mass of 359.54 g/mol . Structurally, it consists of a 4-hydroxysphinganine backbone (a sphingoid base) acylated with an acetoyl (C2:0) group at the nitrogen position. This compound is a key component of yeast membrane lipids and plays roles in cellular signaling, stress response, and lipid metabolism .

Sphingolipids like N-acetoyl 4-hydroxysphinganine are critical for maintaining membrane integrity and regulating cellular processes such as apoptosis and autophagy. In S. cerevisiae, these lipids are synthesized via the sphingolipid pathway, which is evolutionarily conserved and shares functional parallels with mammalian systems .

Properties

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJJDLBXJCDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetoyl 4-hydroxysphinganine can be synthesized through the acetylation of 4-hydroxysphinganine. The reaction typically involves the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .

Industrial Production Methods: Industrial production of N-acetoyl 4-hydroxysphinganine involves large-scale acetylation processes. The raw materials, including 4-hydroxysphinganine and acetic anhydride, are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-acetoyl 4-hydroxysphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-acetoyl 4-hydroxysphinganine has several scientific research applications:

Mechanism of Action

N-acetoyl 4-hydroxysphinganine exerts its effects by integrating into cell membranes and influencing their structural integrity. It acts as a sphingoid backbone for phytoceramide, which is a yeast analogue of mammalian ceramide. This compound helps prevent dehydration of the skin, controls epidermal cell growth, differentiation, and apoptosis. Additionally, it exhibits anti-bactericidal and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-acetoyl 4-hydroxysphinganine belongs to a family of N-acylated phytosphingosine derivatives. Below is a detailed comparison with its analogs, focusing on structural differences, physicochemical properties, and biological roles.

Structural and Physicochemical Differences

Compound Name CAS Molecular Formula Molar Mass (g/mol) Acyl Chain Length Key Features
N-acetoyl 4-hydroxysphinganine 475995-69-8 C₂₀H₄₁NO₄ 359.54 C2:0 (Acetoyl) Short-chain derivative; high polarity
N-octanoyl 4-hydroxysphinganine 475995-74-5 C₂₆H₅₃NO₄ 443.71 C8:0 (Octanoyl) Moderate hydrophobicity; membrane studies
N-palmitoyl 4-hydroxysphinganine 111149-09-8 C₃₄H₆₉NO₄ 555.93 C16:0 (Palmitoyl) Long-chain; stabilizes lipid rafts
N-stearoyl 4-hydroxysphinganine 475995-75-6 C₃₆H₇₃NO₄ 593.97 C18:0 (Stearoyl) Highly hydrophobic; antimicrobial activity

Key Observations :

  • Acyl Chain Impact : Longer acyl chains (e.g., stearoyl, C18:0) increase hydrophobicity, enhancing membrane integration and reducing solubility in aqueous environments .
  • Functional Roles : Shorter chains (e.g., acetoyl, C2:0) are associated with dynamic signaling roles, while longer chains (e.g., stearoyl) contribute to structural stability and antimicrobial effects .
N-acetoyl 4-hydroxysphinganine
  • Role in Yeast : Involved in stress response pathways and ceramide metabolism .
  • Research Applications : Used in lipidomics studies to trace sphingolipid biosynthesis .
N-stearoyl 4-hydroxysphinganine
  • Antimicrobial Activity : Disrupts bacterial membranes, making it relevant for skincare formulations .
  • Skin Barrier Function : Prevents transepidermal water loss and regulates epidermal cell differentiation .
N-palmitoyl 4-hydroxysphinganine
  • Lipid Raft Formation : Stabilizes membrane microdomains critical for signal transduction .

Comparative Research Findings

  • Gene Deletion Studies : Deletion of sphingolipid biosynthesis genes in S. cerevisiae (e.g., LCB1, LCB2) results in growth defects, underscoring the essentiality of these compounds .
  • Volatile Compound Analysis : Sphingolipid derivatives influence yeast fermentation profiles, as seen in studies comparing S. cerevisiae strains .

Biological Activity

N-acetoyl 4-hydroxysphinganine, a sphingolipid derivative, has garnered attention for its biological activities, particularly in the context of Saccharomyces cerevisiae (S. cerevisiae). This compound is notable for its unique acetylation at the C2 position, which influences its biochemical properties and potential applications in biotechnology and medicine.

N-acetoyl 4-hydroxysphinganine exhibits various biological activities that can be attributed to its role in cellular signaling and membrane structure. The compound is involved in:

  • Cell Growth Regulation : It influences the growth and differentiation of yeast cells by modulating signaling pathways related to stress response and cell cycle regulation.
  • Stress Response : The compound enhances the yeast's ability to withstand environmental stressors, such as oxidative stress and nutrient deprivation, by regulating the expression of stress-responsive genes.

Enzymatic Interactions

The metabolism of N-acetoyl 4-hydroxysphinganine involves several key enzymes within S. cerevisiae:

  • Sphingolipid Metabolism : The compound is synthesized through the action of specific acyltransferases, which facilitate the transfer of an acetyl group to 4-hydroxysphinganine. This enzymatic activity is crucial for maintaining cellular sphingolipid homeostasis.
  • Glycosylation Processes : N-acetoyl 4-hydroxysphinganine may also participate in glycosylation reactions, contributing to the formation of complex sphingolipid structures that are essential for membrane integrity and function.

Case Studies

  • Metabolic Engineering for Enhanced Production :
    A study demonstrated that engineered strains of S. cerevisiae could produce higher levels of N-acetoyl 4-hydroxysphinganine by optimizing metabolic pathways involved in sphingolipid biosynthesis. This approach not only increased yield but also highlighted the potential for using S. cerevisiae as a platform for producing bioactive sphingolipids .
  • Impact on Cellular Stress Responses :
    Another investigation revealed that N-acetoyl 4-hydroxysphinganine enhances the yeast's tolerance to oxidative stress. The study showed that yeast cells treated with this compound exhibited upregulated expression of antioxidant genes, leading to improved survival rates under stressful conditions .

Data Tables

Study Findings Enzymatic Pathways Involved
Study 1Increased production via metabolic engineeringAcyltransferases involved in sphingolipid biosynthesis
Study 2Enhanced oxidative stress toleranceAntioxidant gene regulation

Q & A

Q. What are the key enzymatic pathways involved in the biosynthesis of N-acetoyl 4-hydroxysphinganine in Saccharomyces cerevisiae?

The biosynthesis of 4-hydroxysphinganine derivatives involves the enzyme 4-hydroxysphinganine ceramide fatty acyl 2-hydroxylase (EC 1.14.18.5), which catalyzes the hydroxylation of phytoceramide using cytochrome b5 as an electron donor . This enzyme, encoded by the FA2H or SCS7 gene, is critical for introducing the 2-hydroxy group into the fatty acyl chain. To study this pathway, researchers should combine gene knockout strains (e.g., ΔSCS7) with lipidomic profiling using LC-MS to track hydroxylation intermediates .

Q. How can N-acetoyl 4-hydroxysphinganine be quantitatively detected in yeast cell extracts?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns and optimized ionization parameters (e.g., ESI+ mode). Calibrate with synthetic standards (e.g., CAS 388566-94-7 for 4-hydroxysphinganine) and validate recovery rates using spike-in experiments . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic hydroxyl and acetoyl proton signals .

Q. What growth conditions influence the cellular levels of 4-hydroxysphinganine derivatives in S. cerevisiae?

The metabolic shift from fermentation to respiration (diauxic shift) significantly alters sphingolipid profiles. Use chemostat cultures under controlled carbon sources (e.g., glucose vs. ethanol) and analyze gene expression via RNA-seq or microarrays to correlate FA2H/SCS7 activity with sphingolipid levels . Standardize protocols for cell harvesting (e.g., mid-log phase) to minimize batch-to-batch variability .

Advanced Research Questions

Q. How do genetic perturbations (e.g., ΔTUP1 or YAP1 overexpression) affect the transcriptional regulation of 4-hydroxysphinganine biosynthesis?

Leverage genome-wide deletion libraries (e.g., the S. cerevisiae knockout collection) to screen for transcriptional regulators. Pair chromatin immunoprecipitation (ChIP-seq) with RNA-seq data to identify transcription factors binding to FA2H/SCS7 promoters. For example, TUP1 deletion upregulates stress-response genes, which may indirectly modulate sphingolipid metabolism .

Q. What experimental strategies resolve contradictions in reported 4-hydroxysphinganine levels across studies?

Discrepancies often arise from differences in strain background , growth media, or extraction methods. To harmonize

  • Use reference strains (e.g., BY4741) from curated repositories.
  • Adopt standardized lipid extraction protocols (e.g., Bligh-Dyer method with internal standards).
  • Perform inter-laboratory reproducibility tests using shared samples .

Q. How does 4-hydroxysphinganine hydroxylation impact yeast membrane dynamics under stress conditions?

Conduct molecular dynamics simulations using lipid bilayer models incorporating hydroxylated sphingolipids. Experimentally, use fluorescent probes (e.g., Laurdan) to measure membrane fluidity in ΔSCS7 vs. wild-type strains under osmotic stress. Correlate findings with sphingolipidomic data to establish structure-function relationships .

Methodological Considerations

  • Storage and Handling : Store N-acetoyl 4-hydroxysphinganine at -20°C in inert atmospheres (argon) to prevent oxidation. Use freshly prepared solutions in dimethyl sulfoxide (DMSO) for bioassays .
  • Data Resources : Cross-validate findings using authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and avoid non-peer-reviewed sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
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N-acetoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

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